
4-nitrobenzyl 3-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-nitrobenzyl 3-bromobenzoate is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of benzoic acid and is commonly used as a reagent in organic synthesis. The compound has a wide range of applications in various fields, including medicinal chemistry, materials science, and chemical biology.
作用機序
The mechanism of action of 4-nitrobenzyl 3-bromobenzoate is not fully understood. However, it is known to act as an electrophilic reagent, reacting with nucleophiles such as amino acids and thiols. The compound has been shown to modify proteins and enzymes, leading to changes in their activity and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific protein or enzyme being targeted. Studies have shown that the compound can modify the activity of enzymes involved in various cellular processes, including metabolism, signaling, and gene expression. In addition, this compound has been shown to have antimicrobial activity, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One advantage of using 4-nitrobenzyl 3-bromobenzoate in lab experiments is its high reactivity and specificity for certain amino acids and thiols. This makes it a useful tool for investigating protein-ligand interactions and enzyme activity. However, the compound's electrophilic nature can also lead to non-specific reactions and side products, which can complicate data interpretation. Additionally, the compound's potential toxicity and instability in certain conditions must be taken into consideration when designing experiments.
将来の方向性
The potential applications of 4-nitrobenzyl 3-bromobenzoate in scientific research are vast. Future research could focus on developing new synthetic methods to improve yields and reduce side reactions. In addition, the compound's potential as a tool for investigating protein-ligand interactions and enzyme activity could be further explored. Finally, the antimicrobial activity of this compound could be investigated in more detail, with the ultimate goal of developing new antibiotics to combat antibiotic-resistant bacteria.
Conclusion:
In conclusion, this compound is a versatile compound with a wide range of applications in scientific research. Its high reactivity and specificity make it a useful tool for investigating protein-ligand interactions and enzyme activity. However, its electrophilic nature can also complicate data interpretation, and its potential toxicity and instability must be taken into consideration when designing experiments. Future research could focus on developing new synthetic methods, exploring the compound's antimicrobial activity, and investigating its potential as a tool for chemical biology studies.
合成法
The synthesis of 4-nitrobenzyl 3-bromobenzoate involves a series of chemical reactions. The starting material, 4-nitrobenzyl alcohol, undergoes a bromination reaction to form 4-nitrobenzyl bromide. The bromide is then reacted with 3-hydroxybenzoic acid in the presence of a base to form the final product, this compound. The synthesis method has been optimized to obtain high yields of the product with minimal side reactions.
科学的研究の応用
4-nitrobenzyl 3-bromobenzoate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of biologically active compounds. The compound has also been used in the development of novel materials, such as liquid crystals and polymers. In addition, this compound has been used in chemical biology studies to investigate protein-ligand interactions and enzyme activity.
特性
IUPAC Name |
(4-nitrophenyl)methyl 3-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4/c15-12-3-1-2-11(8-12)14(17)20-9-10-4-6-13(7-5-10)16(18)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLXUCKFMIPUFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

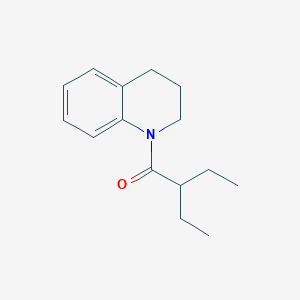



![4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5709226.png)
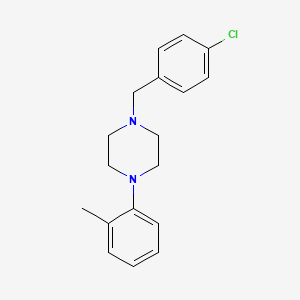

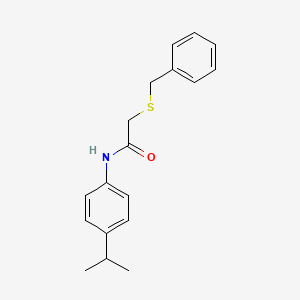
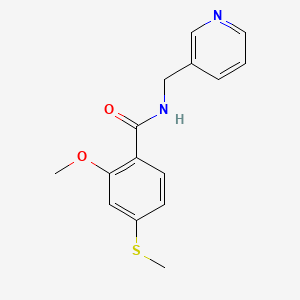
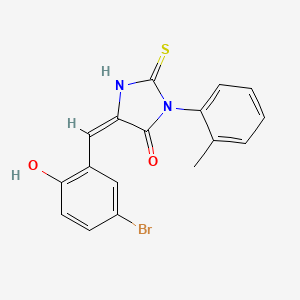

![ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate](/img/structure/B5709282.png)

![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5709293.png)